molecular formula C33H57O6Y B7800467 Yttrium(III)-DPM

Yttrium(III)-DPM

Cat. No.: B7800467
M. Wt: 638.7 g/mol
InChI Key: PPRRRPCEDUWEHL-LWTKGLMZSA-K
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Description

Yttrium(III)-DPM, also known as Yttrium(III) dipivaloylmethanate, is a coordination compound where yttrium is bonded to dipivaloylmethane ligands. Yttrium is a rare-earth element with the symbol Y and atomic number 39. It is known for its applications in various fields, including electronics, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Yttrium(III)-DPM can be synthesized through various methods, including:

    Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides in the presence of dipivaloylmethane.

    Chemical Vapor Deposition (CVD): This method involves the reaction of yttrium chloride with dipivaloylmethane in a vapor phase.

    Solid-State Reactions: Yttrium oxide is reacted with dipivaloylmethane at high temperatures to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical vapor deposition or sol-gel methods due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Yttrium(III)-DPM undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form yttrium oxide.

    Reduction: It can be reduced to form lower oxidation state yttrium compounds.

    Substitution: Ligands in this compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.

    Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products

    Oxidation: Yttrium oxide (Y₂O₃)

    Reduction: Lower oxidation state yttrium compounds

    Substitution: New coordination compounds with substituted ligands

Scientific Research Applications

Yttrium(III)-DPM has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of yttrium-containing materials and catalysts.

    Biology: Employed in the development of imaging agents for medical diagnostics.

    Medicine: Utilized in radiotherapy for cancer treatment due to its radioactive isotopes.

    Industry: Applied in the production of high-performance materials, such as superconductors and phosphors for display technologies.

Mechanism of Action

The mechanism by which Yttrium(III)-DPM exerts its effects involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy or enhancing contrast in imaging.

Comparison with Similar Compounds

Similar Compounds

  • Yttrium(III) chloride (YCl₃)
  • Yttrium(III) nitrate (Y(NO₃)₃)
  • Yttrium(III) oxide (Y₂O₃)

Uniqueness

Yttrium(III)-DPM is unique due to its specific coordination with dipivaloylmethane ligands, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable and specific yttrium complexes, such as in advanced materials and medical imaging.

Properties

IUPAC Name

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRRRPCEDUWEHL-LWTKGLMZSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57O6Y
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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